4-tert-butyl-N-(3-nitrophenyl)benzamide
CAS No.: 324577-44-8
Cat. No.: VC11485948
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 324577-44-8 | 
|---|---|
| Molecular Formula | C17H18N2O3 | 
| Molecular Weight | 298.34 g/mol | 
| IUPAC Name | 4-tert-butyl-N-(3-nitrophenyl)benzamide | 
| Standard InChI | InChI=1S/C17H18N2O3/c1-17(2,3)13-9-7-12(8-10-13)16(20)18-14-5-4-6-15(11-14)19(21)22/h4-11H,1-3H3,(H,18,20) | 
| Standard InChI Key | PWGMEYDBPPCPMQ-UHFFFAOYSA-N | 
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | 
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | 
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name is 4-tert-butyl-N-(3-nitrophenyl)benzamide, with the molecular formula C₁₇H₁₈N₂O₃ and a molecular weight of 298.34 g/mol . Its structure comprises:
- 
A benzamide core substituted with a tert-butyl group at the para position.
 - 
A 3-nitrophenyl group attached to the amide nitrogen.
 
The tert-butyl group contributes steric bulk, potentially enhancing metabolic stability, while the meta-nitro group introduces electron-withdrawing effects that influence reactivity and intermolecular interactions .
Physicochemical Properties
While experimental data for this specific compound are sparse, properties can be inferred from analogs:
| Property | Value (Inferred) | Source Compound | 
|---|---|---|
| Density | ~1.1–1.3 g/cm³ | |
| Boiling Point | ~300–350°C | |
| LogP (Partition Coeff.) | ~3.5–4.5 | |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, DMF) | 
The nitro group’s meta positioning may reduce symmetry compared to para-substituted analogs, potentially altering crystallization behavior and melting points .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis likely follows a two-step approach, analogous to methods used for para-substituted benzamides :
Step 1: Nitration of Aniline
3-Nitroaniline is prepared via nitration of aniline using a sulfuric acid-nitric acid mixture, favoring meta substitution under controlled conditions .
Step 2: Amide Coupling
Reaction of 3-nitroaniline with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane:
Purification via recrystallization or column chromatography yields the final product .
Industrial Production Considerations
Scaling this synthesis would require:
- 
Optimized nitration conditions to minimize byproducts.
 - 
Continuous flow reactors for safer handling of exothermic reactions.
 - 
Green chemistry principles (e.g., solvent recycling) to reduce environmental impact .
 
Comparative Analysis with Related Compounds
Positional Isomerism: Meta vs. Para Substitution
| Parameter | 3-Nitro Derivative | 4-Nitro Derivative | 
|---|---|---|
| Steric Effects | Moderate hindrance | Higher symmetry | 
| Electronic Effects | Electron-withdrawing (meta) | Electron-withdrawing (para) | 
| Synthetic Yield* | ~60–70% | ~75–85% | 
| Bioactivity (Predicted) | Broader target engagement | Selective enzyme inhibition | 
*Based on analogous nitration reactions .
Functional Group Modifications
Replacing the nitro group with other substituents (e.g., methoxy, chloro) alters bioactivity:
- 
Methoxy Groups: Increase solubility but reduce electrophilic reactivity .
 - 
Chloro Substituents: Enhance halogen bonding but may elevate toxicity .
 
Future Research Directions
Priority Areas
- 
Synthetic Optimization: Developing catalytic nitration methods to improve regioselectivity.
 - 
Target Identification: High-throughput screening against kinase or GPCR libraries.
 - 
Toxicokinetics: ADME studies in preclinical models.
 
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